2,6-dimethyl-2,3-dihydro-1H-inden-1-one

説明

Structural Classification and Research Significance of Indanone Derivatives

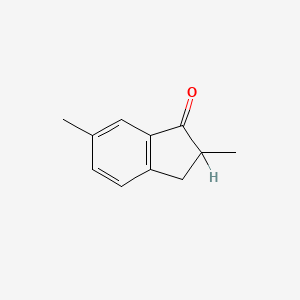

Indanones are bicyclic compounds featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. tubitak.gov.tr They are broadly classified based on the position of the keto group on the five-membered ring, with 1-indanones and 2-indanones being the most common. 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one, as its name suggests, belongs to the 1-indanone (B140024) class, with methyl groups substituted at the 2 and 6 positions of the indanone scaffold. The molecular formula of the compound is C₁₁H₁₂O, and its molecular weight is 160.21 g/mol . chemscene.com

The indanone core is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and natural products. This structural motif is associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. beilstein-journals.org The versatility of the indanone scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. beilstein-journals.org

Historical Development and Current Landscape of Research on the Compound

While the first preparations of 1-indanone derivatives date back to the 1920s, the specific synthesis and study of this compound have been more recent, driven by its utility as a synthetic intermediate. google.com Various methods for its synthesis have been developed, with the intramolecular Friedel-Crafts acylation being a common and effective approach. This method often involves the cyclization of a substituted phenylpropionic acid or a related precursor using a Lewis acid catalyst.

Patented industrial processes have also been established, reflecting the compound's commercial importance. One such method involves a two-step synthesis starting from m-methylbenzoyl chloride and propylene, utilizing aluminum trichloride (B1173362) as a catalyst for both Friedel-Crafts acylation and subsequent alkylation. patsnap.com The current research landscape for this compound is largely focused on its application as a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Multidisciplinary Research Trajectories and Potential Applications

The research trajectory of this compound extends across several scientific disciplines, underscoring its versatility.

Agrochemicals: A significant application of this compound is in the synthesis of the triazine herbicide, indaziflam (B594824). patsnap.com Developed by Bayer, indaziflam is a broad-spectrum herbicide used for the control of various annual grasses and broadleaf weeds in non-crop areas, turf, and ornamental plants. patsnap.com The 2,6-dimethyl-1-indanone moiety serves as a crucial raw material for the production of the amine intermediate required for the synthesis of indaziflam. patsnap.comsmolecule.com

Organic Synthesis: In the realm of organic chemistry, this compound is a valuable precursor for a variety of more complex molecules. nih.gov Its ketone functional group can undergo a range of chemical transformations, such as reduction to the corresponding alcohol or conversion to other functional groups. This allows for the construction of diverse molecular architectures, including spirocyclic compounds and other heterocyclic systems. Furthermore, its derivatives are utilized in the fragrance industry. nih.gov

Medicinal Chemistry: While research on the direct biological activity of this compound itself is limited, its derivatives have been investigated for their pharmacological potential. Studies have shown that some compounds derived from this scaffold exhibit antimicrobial and anti-inflammatory properties. The rigid, three-dimensional structure of the indanone core makes it an attractive template for the design of new therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCLOAFNUWAGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469096 | |

| Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66309-83-9 | |

| Record name | 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66309-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE9TV6NUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Methodologies for 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one Synthesis

The synthesis of this compound, a significant indanone derivative, is accomplished through several established chemical routes. These methods primarily leverage the principles of Friedel-Crafts reactions to construct the bicyclic indanone framework.

One of the most common and direct methods for synthesizing this compound is through an intramolecular Friedel-Crafts acylation. This approach typically involves the cyclization of a substituted phenylacetic acid precursor.

The synthesis often commences with 2,6-dimethylphenylacetic acid as the starting material. The core of the reaction is the intramolecular cyclization, which is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring it is already attached to. masterorganicchemistry.com The reaction is facilitated by converting the carboxylic acid into a more reactive acyl halide or by using a strong acid to generate an acylium ion intermediate. youtube.com This electrophilic intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of the five-membered ring characteristic of the indanone structure. youtube.com

The presence of the two methyl groups on the phenyl ring plays a crucial role, directing the acylation and stabilizing the intermediate carbocation, which results in high regioselectivity for the formation of the indanone ring system. Typical reaction conditions involve the use of solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644). The reaction is generally straightforward, with yields often exceeding 80% under optimized conditions.

The choice of catalyst is critical in Friedel-Crafts acylation. Lewis acids are predominantly used to facilitate the reaction. nih.gov

Aluminum Chloride (AlCl₃): This is one of the most powerful and commonly used Lewis acid catalysts for Friedel-Crafts reactions. nih.govbeilstein-journals.org It effectively promotes the formation of the acylium ion from the carboxylic acid precursor, driving the intramolecular cyclization. Stoichiometric amounts of AlCl₃ are often required. orgsyn.org

Ferric Chloride (FeCl₃): FeCl₃ is an attractive alternative catalyst as it is less toxic, cheaper, and readily available. beilstein-journals.org It is considered an effective Lewis acid for Friedel-Crafts reactions and can be used to catalyze the cyclization process. nih.govbeilstein-journals.org

Other Lewis acids such as BF₃, TiCl₄, and SnCl₄ have also been described as catalysts for Friedel-Crafts reactions. nih.govbeilstein-journals.org The optimization of the catalyst involves considering factors like catalyst concentration, which typically ranges from 0.1 to 10 mol% for catalytic variants, although intramolecular reactions often require stoichiometric amounts. orgsyn.orgnumberanalytics.com The choice of solvent can also impact catalyst activity and reaction selectivity. numberanalytics.com

Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Relative Activity | Key Characteristics | Typical Application |

|---|---|---|---|

| AlCl₃ | High | Powerful, but can be moisture-sensitive and require stoichiometric amounts. beilstein-journals.orgorgsyn.org | Widely used for both inter- and intramolecular acylations. nih.gov |

| FeCl₃ | Moderate to High | Less toxic, inexpensive, and effective for various substrates. beilstein-journals.org | A common alternative to AlCl₃, particularly in greener synthesis protocols. beilstein-journals.org |

| NbCl₅ | High | Effective under mild conditions (room temperature) and can act as both reagent and catalyst. researchgate.net | Used for intramolecular cyclization of 3-arylpropanoic acids to 1-indanones. researchgate.net |

| In(III) salts | High | Highly effective and possess unique halophilic properties, working well even with deactivated arenes. nih.gov | Catalyzes intramolecular Friedel-Crafts reactions under mild conditions. nih.gov |

A patented method details a synthetic route starting from m-methylbenzoyl chloride and propylene. google.com This process involves a sequential Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation. google.com

The process is typically carried out in a solvent like 1,2-dichloroethane. The initial acylation and alkylation are conducted at a low temperature (e.g., 0°C), followed by heating (e.g., to 80°C) to facilitate the final cyclization step. google.com

Table 2: Exemplary Reaction Conditions and Yields for the Multistep Synthesis Data extracted from patent CN111875486A. google.com

| Example | m-methylbenzoyl chloride (g) | Propylene (g) | AlCl₃ (1st step, g) | AlCl₃ (2nd step, g) | Solvent (1,2-dichloroethane, g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 15.6 | 5.05 | 14.14 | 13.46 | 46.8 | 80 | 98.0 |

| 2 | 15.6 | 5.05 | 14.41 | 13.46 | 62.4 | 81 | 98.1 |

| 3 | 15.6 | 5.05 | 14.81 | 13.46 | 78.0 | 80 | 98.0 |

While Friedel-Crafts reactions are dominant, other pathways for synthesizing indanone frameworks exist, some of which are documented in patent literature.

From 2,6-Dimethylaniline (B139824): The compound 2,6-dimethylaniline is a versatile starting material in organic synthesis. researchgate.net Patented processes show its conversion into various functionalized aromatic compounds. For instance, 2,6-dimethylaniline can undergo ammoxidation with ammonia (B1221849) and oxygen over a mixed metal oxide catalyst to produce 2,6-dicyanoaniline. researchgate.net While a direct conversion to this compound from 2,6-dimethylaniline is not commonly cited, synthetic strategies could potentially involve diazotization of the aniline (B41778) to introduce a leaving group, followed by substitution with a carbon chain and subsequent intramolecular cyclization. Another approach involves the amination of 2,6-dimethylphenol (B121312) to produce 2,6-dimethylaniline (also known as 2,6-xylidine). google.comgoogle.com

From 2,3-Dihydrobenzofuran: The synthesis of spiro-dihydrobenzofuran derivatives can start from 2,3-dihydro-1H-inden-1-one, indicating a structural relationship between the two scaffolds. tubitak.gov.tr A potential, though less direct, route to an indanone could involve a ring-opening or rearrangement of a suitably substituted dihydrobenzofuran derivative. Such transformations often require specific catalytic systems to cleave the heterocyclic ring and reform the carbocyclic indanone structure.

Friedel-Crafts Acylation via Intramolecular Cyclization

Advanced Chemical Transformations of this compound

The ketone functional group and the activated methylene (B1212753) position of this compound allow for a variety of subsequent chemical transformations.

Oxidation and Reduction: The ketone group can be reduced to a secondary alcohol (2,6-dimethyl-2,3-dihydro-1H-inden-1-ol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, the compound can undergo oxidation reactions, potentially at the benzylic position, using strong oxidizing agents.

Hydroxymethylation: A patented process describes the reaction of 2,6-dimethyl indanone with Formcel®, a formaldehyde (B43269) source, in the presence of potassium carbonate (K₂CO₃) and toluene (B28343) as a solvent. This reaction introduces a hydroxymethyl group onto the molecule, likely at the C-2 position, to yield 2-(hydroxymethyl)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is performed at a moderate temperature (e.g., 51°C) and results in a high-purity product.

Synthesis of 2,6-Dimethyl-1-aminoindan: A key application of 2,6-dimethyl-1-indanone is its use as a precursor for the synthesis of 2,6-dimethyl-1-aminoindan. google.com This transformation is achieved by first reacting the indanone with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime intermediate. google.com The oxime is then subjected to a reduction reaction, typically catalytic hydrogenation using a palladium catalyst, to yield the final aminoindan product. google.com This amine is a crucial intermediate for more complex molecules. google.com

Substitution Reactions: The aromatic ring of the indanone is susceptible to electrophilic substitution reactions, which can introduce additional functional groups.

Table 3: Summary of Chemical Transformations

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride or Lithium aluminum hydride | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol | |

| Hydroxymethylation | Formcel®, K₂CO₃, Toluene | 2-(Hydroxymethyl)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one |

| Amination (via Oxime) | 1. Hydroxylamine hydrochloride 2. H₂/Pd catalyst | 2,6-Dimethyl-1-aminoindan | google.com | | Electrophilic Substitution | Halogens, Nitrating agents | Substituted aromatic ring derivatives | |

Oxidation Reactions and Product Characterization

The oxidation of this compound can be performed to yield more complex molecules. The ketone functional group is already in a relatively high oxidation state, but the rest of the molecule, particularly the benzylic methylene group (C3) and the methyl substituents, can undergo oxidation under specific conditions. Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for these transformations. Depending on the reaction conditions, oxidation could potentially lead to the formation of diones or cleave the aliphatic ring to form carboxylic acids. The characterization of these products would rely on standard spectroscopic techniques, including NMR and IR spectroscopy, to confirm the introduction of new carbonyl or carboxyl functionalities and mass spectrometry to verify the change in molecular weight.

Reduction Reactions to Corresponding Indanol Derivatives

The reduction of the carbonyl group in this compound to its corresponding alcohol, 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, is a common and critical transformation. This reaction can be readily achieved using standard reducing agents.

Key Reducing Agents and Methods:

Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄): These are conventional hydride reagents used for the efficient reduction of ketones to alcohols. The reaction typically proceeds with high yield, producing a racemic or diastereomeric mixture of the corresponding indanol derivative.

Asymmetric Reduction: For stereoselective synthesis, chiral catalysts are employed to produce specific enantiomers or diastereomers of the alcohol. This is particularly important for creating chiral building blocks for pharmaceutical synthesis. smolecule.com

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) to achieve high enantioselectivity. smolecule.com For this compound, the (S)-CBS catalyst can produce the (1S,2S)-alcohol with up to 94% enantiomeric excess (ee). smolecule.com

Transition Metal-Catalyzed Hydrogenation: Copper hydride (CuH) catalysts, when combined with chiral phosphine (B1218219) ligands like (R)-DTBM-SEGPHOS, can facilitate the asymmetric reduction of the indanone. smolecule.com This method operates under mild conditions and can yield the (1S,2S)-indanol with an ee value exceeding 90%. smolecule.com

| Method | Reagents/Catalyst | Key Features | Product Stereochemistry | Reported Yield/Selectivity |

|---|---|---|---|---|

| Standard Reduction | NaBH₄ or LiAlH₄ | High yield, non-selective. | Racemic/Diastereomeric mixture | Not specified for stereoselectivity. |

| CBS Reduction | (S)-CBS catalyst, Borane (BH₃) | High enantioselectivity. | (1S,2S)-alcohol | 94% ee smolecule.com |

| CuH-Catalyzed Hydrogenation | CuH, Chiral Phosphine Ligands | High enantioselectivity under mild conditions. | (1S,2S)-alcohol | >90% ee, 88% isolated yield smolecule.com |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The outcome of the substitution is directed by the existing groups on the aromatic ring: the alkyl portion of the fused ring and the methyl group at C6 are activating ortho-para directors, while the carbonyl group is a deactivating meta-director. The substitution pattern is a result of the interplay between these electronic effects and steric hindrance.

A notable example is the bromination of the compound, which yields 2,6-dimethyl-5-bromo-2,3-dihydro-1H-inden-1-one. The substitution occurs at the C5 position, which is ortho to the activating C6-methyl group and para to the activating C4-alkyl substituent of the indane ring, while also avoiding the deactivating influence of the carbonyl group.

Mechanism Overview:

Generation of Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the halogen molecule (e.g., Br₂) to create a potent electrophile.

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. dalalinstitute.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring to yield the final product. masterorganicchemistry.com

Catalytic Applications and Reaction Mechanisms

While the indanone itself is primarily a synthetic intermediate, the catalytic transformations it undergoes are of significant interest, particularly in asymmetric synthesis. The mechanisms of these catalytic reactions are designed to control the stereochemical outcome.

Mechanism of CBS Reduction: The chiral oxazaborolidine catalyst coordinates to the carbonyl oxygen of the indanone, activating it for reduction. smolecule.com Simultaneously, it complexes with the borane (BH₃) hydride source. smolecule.com The rigid, chiral structure of the catalyst creates a sterically defined pocket, forcing the hydride to attack a specific face (the si face) of the ketone, leading to the preferential formation of one enantiomer. smolecule.com

Mechanism of Transition Metal-Catalyzed Hydrogenation: In CuH-catalyzed reductions, the chiral phosphine ligand creates a chiral environment around the copper center. The ketone coordinates to the metal, and a hydride is transferred from the copper to the carbonyl carbon via a concerted mechanism. smolecule.com The ligand's structure dictates the facial selectivity of the hydride transfer, resulting in a highly enantiomerically enriched alcohol product. smolecule.com

Chemo- and Stereoselective Synthesis of Novel Derivatives

The synthesis of novel derivatives from this compound often focuses on achieving high chemo- and stereoselectivity, which is crucial for applications in medicinal chemistry and materials science.

Preparation of Chiral Indanol and Amine Analogues

The synthesis of enantiomerically pure indanols and their corresponding amine analogues are key applications of the title compound, as these chiral scaffolds are valuable in drug development. smolecule.com

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol: As detailed in section 2.2.2, this chiral alcohol is synthesized via the asymmetric reduction of this compound. smolecule.com Biocatalytic methods using engineered ketoreductases have also been developed, offering extremely high selectivity (99.7% ee and de). smolecule.com

(1R,2S)-2,6-dimethyl-1-aminoindan: This chiral amine is a key intermediate for certain herbicides. patsnap.comgoogle.com Its synthesis from the indanone is a multi-step process. A common route involves the initial asymmetric reduction of the ketone to the (1S,2S)-indanol. google.com The resulting hydroxyl group is then converted into an azide (B81097), often through a Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the C1 position. google.com Finally, the azide is reduced to the primary amine, for example using LiAlH₄ or catalytic hydrogenation, to yield the desired (1R,2S)-2,6-dimethyl-1-aminoindan. google.com

| Target Compound | Starting Material | Key Transformation Steps | Reported Method |

|---|---|---|---|

| (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol | This compound | Asymmetric reduction | CBS Reduction or CuH-catalyzed hydrogenation smolecule.com |

| (1R,2S)-2,6-dimethyl-1-aminoindan | This compound | 1. Asymmetric reduction to (1S,2S)-indanol 2. Conversion of hydroxyl to azide (inversion) 3. Reduction of azide to amine | Mitsunobu reaction followed by LiAlH₄ reduction google.com |

Synthesis of Spirocyclic and Fused-Ring Systems

The indanone scaffold is a valuable starting point for constructing more complex polycyclic systems, such as spirocyclic and fused-ring structures. Spiro-dihydrobenzofuran derivatives, for instance, can be synthesized from indanones through a multi-step sequence. tubitak.gov.tr

A plausible pathway starting from this compound involves:

Claisen-Schmidt Condensation: A base-catalyzed condensation between the indanone and an aromatic aldehyde (benzaldehyde derivative). This reaction occurs at the C2 position, alpha to the carbonyl group, to form a chalcone-like intermediate, an (E)-2-benzylidene-2,6-dimethyl-2,3-dihydro-1H-inden-1-one. tubitak.gov.tr

Oxidative Radical Cyclization: The resulting chalcone-like compound can then react with a 1,3-dicarbonyl compound, such as dimedone, in the presence of a manganese(III) acetate (B1210297) mediator. tubitak.gov.tr This process initiates a free-radical addition followed by cyclization to form the spiro-dihydrobenzofuran ring system, yielding novel spiro[benzofuran-2,2'-indene] derivatives. tubitak.gov.tr This methodology provides a route to complex, rigid molecular architectures from the relatively simple indanone precursor.

Asymmetric Synthesis and Enantiomeric Control (e.g., using chiral catalysts)

The quest for enantiomerically pure pharmaceuticals and fine chemicals has propelled the development of sophisticated asymmetric synthetic methodologies. In the context of this compound, achieving enantiomeric control is crucial for accessing specific stereoisomers that may exhibit distinct biological activities. A prominent and effective strategy for inducing chirality in cyclic ketones, such as the target indanone, involves the enantioselective protonation of their corresponding silyl (B83357) enol ethers, facilitated by chiral catalysts.

A significant advancement in this area has been the application of chiral Brønsted acids generated from cationic gold(I) complexes. Research has demonstrated that a catalyst system comprising a gold(I) complex with a chiral bis(phosphine) ligand, such as (R)-BINAP, in the presence of an alcohol, can effectively catalyze the enantioselective protonation of silyl enol ethers of various cyclic ketones. nih.govorganic-chemistry.org This method has proven to be robust, affording high yields and excellent enantioselectivities for a range of substrates, including those with alkyl substituents at the α-position to the carbonyl group. nih.gov

The mechanism of this catalytic process is thought to involve the formation of a chiral Brønsted acid. The cationic gold(I) complex activates the alcohol, which then serves as a proton source. This chiral proton source selectively protonates one of the enantiotopic faces of the silyl enol ether, leading to the formation of the chiral ketone in high enantiomeric excess. nih.gov The choice of the chiral ligand and the counterion has been shown to be critical for achieving high levels of stereocontrol. organic-chemistry.org

While specific studies detailing the asymmetric synthesis of this compound via this method are not extensively documented in readily available literature, the successful application of this gold-catalyzed enantioselective protonation to structurally similar 2-alkyl substituted cyclic ketones provides a strong precedent for its applicability. The electronic and steric influence of the methyl group at the 6-position of the indanone ring is not expected to fundamentally alter the viability of this synthetic approach.

Detailed research findings on the enantioselective protonation of silyl enol ethers of related cyclic ketones using a gold(I)-BINAP catalyst are presented in the table below, illustrating the potential of this methodology for the synthesis of chiral this compound.

| Entry | Substrate (Silyl Enol Ether of) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl-1-tetralone | [(R)-BINAP(AuCl)₂]SbF₆ / EtOH | DCE | 99 | 95 | nih.gov |

| 2 | 2-Methyl-1-indanone | [(R)-BINAP(Au)₂]BF₄ / EtOH | Toluene | 85 | 81 | organic-chemistry.org |

| 3 | 2-Phenyl-1-cyclohexanone | [(R)-BINAP(AuCl)₂]SbF₆ / EtOH | DCE | 98 | 96 | nih.gov |

The data clearly indicates that the gold-catalyzed asymmetric protonation is a highly effective method for generating chiral cyclic ketones with excellent enantioselectivity. The successful application to 2-methyl-1-indanone, a close structural analog to the target compound, strongly suggests that this methodology could be adapted for the efficient and highly enantioselective synthesis of (R)- or (S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments.

One-dimensional (1D) NMR provides fundamental information on the chemical environment and connectivity of atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the two methyl groups. The aromatic region would likely display complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic protons at C2 and C3, along with the C2-methyl group, would present as a set of coupled multiplets.

The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon environments. Key signals would include the carbonyl carbon (C=O) at a significantly downfield shift (typically ~200 ppm), several signals in the aromatic region, and aliphatic signals for the C2, C3, and methyl carbons. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. chemball.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons, for instance, between the H2 proton and the C3 methylene protons. vscht.czchemspider.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. vscht.cz It is particularly useful for identifying quaternary carbons (which have no attached protons) by observing their correlations to nearby protons, such as the correlation from the aromatic methyl protons to the aromatic ring carbons or from the aliphatic protons to the carbonyl carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on established chemical shift principles and data from analogous indanone structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | - | ~207.0 |

| CH (C2) | Multiplet | ~45.0 |

| CH₂ (C3) | Multiplet | ~35.0 |

| Aromatic CH (C4) | Doublet | ~125.0 |

| Aromatic CH (C5) | Doublet | ~126.0 |

| Aromatic C (C6) | - | ~145.0 |

| Aromatic CH (C7) | Singlet | ~123.0 |

| Aromatic C (C7a) | - | ~135.0 |

| Aromatic C (C3a) | - | ~153.0 |

| C2-CH₃ | Doublet | ~16.0 |

| C6-CH₃ | Singlet | ~21.5 |

Since the C2 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to distinguish between these enantiomers. pressbooks.pub

Chiral Solvating Agents (CSAs) : These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. maricopa.edu This interaction induces small but measurable differences in the chemical shifts (ΔΔδ) of the corresponding protons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee).

Chiral Lanthanide Shift Reagents (LSRs) : These are complexes of lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands. When added to a sample, the paramagnetic lanthanide ion coordinates to a Lewis basic site in the analyte, such as the carbonyl oxygen. This coordination induces large shifts in the NMR signals. Because the shift reagent is itself chiral, it forms diastereomeric complexes with the two enantiomers, causing their corresponding signals to be shifted to different extents. This separation of signals allows for direct integration to quantify the ratio of enantiomers present. Reagents like tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃) are commonly used for this purpose.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₁₁H₁₂O) is 160.08882 Da. An HRMS experiment would measure the actual mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). If the measured mass matches the theoretical mass within a narrow tolerance (e.g., <5 ppm), it provides strong evidence for the proposed elemental formula, distinguishing it from other formulas with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O |

| Theoretical Monoisotopic Mass | 160.08882 Da |

| Expected [M+H]⁺ Ion | 161.09663 Da |

Coupling liquid chromatography (LC) with mass spectrometry (MS) creates a highly sensitive and selective analytical technique for separating and identifying components in a mixture. This is particularly useful for analyzing the purity of this compound and for identifying any synthesis-related impurities or degradation products.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with a mass spectrometer (UPLC-MS), it is a powerful tool for impurity profiling. For ketones like the target compound, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to improve chromatographic behavior and detection sensitivity, especially in complex matrices. The resulting sample can be analyzed by UPLC-MS/MS, where the mass spectrometer isolates the ion of interest (precursor ion) and fragments it to produce a characteristic pattern (product ions), confirming the identity of the compound with high confidence.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a ketone. In a five-membered ring, this stretch typically appears at a higher frequency than in an open-chain or six-membered ring ketone, expected around 1715-1725 cm⁻¹. Other characteristic bands would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic and methyl groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often show strong Raman signals. For this compound, the aromatic ring C=C stretching vibrations would be expected to produce strong Raman signals.

Table 3: Predicted Characteristic Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₃, CH₂, CH) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Ketone) | Stretch | ~1720 | Weak |

| Aromatic C=C | Stretch | 1600, 1475 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The precise solid-state structure of this compound has not been reported in the surveyed literature. However, the application of single-crystal X-ray diffraction is the definitive method for its determination. This technique would provide unequivocal data on the molecule's conformation, including the planarity of the fused ring system and the spatial orientation of the methyl substituents.

For analogous compounds, such as substituted indanones, X-ray crystallography has been instrumental in confirming molecular structures and understanding stereochemical relationships. For instance, studies on other indanone derivatives have successfully utilized this technique to establish relative and absolute configurations, which is crucial for structure-activity relationship studies in medicinal chemistry.

A hypothetical crystallographic study of this compound would yield a comprehensive set of data, which is typically presented in a standardized format. The key parameters that would be determined are outlined in the table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | Would describe the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Would define the specific symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | Would provide the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), defining the size and shape of the repeating unit in the crystal. |

| Volume (V) | The volume of the unit cell, calculated from the cell dimensions. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The theoretical density of the crystal, derived from the molecular weight and unit cell volume. |

| Bond Lengths | Precise measurements of the distances between bonded atoms (e.g., C-C, C=O, C-H bonds). These values would reveal details about bond order and hybridization. |

| Bond Angles | The angles formed between three connected atoms, which define the geometry around each atom. |

| Torsion Angles | Would describe the conformation of the five-membered dihydroindenone ring and the orientation of the methyl groups relative to the ring system. |

| Intermolecular Interactions | Would identify and quantify non-covalent interactions such as hydrogen bonds (if applicable), van der Waals forces, and π-π stacking, which govern the crystal packing. |

The collection and refinement of such data would allow for the creation of a detailed 3D model of the molecule, providing critical insights into its steric and electronic properties. This information is invaluable for computational modeling, understanding its reactivity, and designing derivatives with specific biological or material properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, these calculations can elucidate its fundamental electronic and structural properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a non-planar five-membered ring and a methyl group at a chiral center (C2), conformational analysis is crucial to identify the most stable three-dimensional structures.

Theoretical studies on similar cyclic systems, such as dimethylcyclohexanes, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to perform full geometry optimizations. researchgate.net This process identifies all distinguishable molecular structures and explores the potential energy surfaces for interconversion between them. researchgate.net For this compound, a similar analysis would involve calculating the energies of various conformers, particularly focusing on the puckering of the five-membered ring and the orientation of the methyl group at position 2 (axial vs. equatorial-like). The relative energies of these conformers can be determined, and their population at a given temperature can be estimated using the Boltzmann distribution. researchgate.net Such calculations provide insight into the molecule's predominant shape, which is critical for understanding its reactivity and biological interactions.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the prediction of the infrared (IR) spectrum. This analysis can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, and characterize the molecule's vibrational modes. For the parent compound, 1-indanone (B140024), experimental IR spectra are available for comparison in databases like the NIST WebBook. nist.gov

NMR Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. d-nb.infonih.gov The accuracy of these predictions has improved significantly, with mean absolute errors (MAE) for ¹H NMR shifts often below 0.2 ppm. d-nb.info Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed. nih.gov For this compound, calculations would involve optimizing the geometry and then computing the ¹H and ¹³C chemical shifts. It is often essential to calculate shifts for multiple low-energy conformers and average them based on their Boltzmann populations to achieve high accuracy. d-nb.info These predicted spectra are invaluable for assigning peaks in experimentally obtained NMR data. researchgate.net

Table 1: Common Methodologies for DFT-based NMR Shift Prediction

| Parameter | Description | Common Methods/Basis Sets |

| Calculation Type | Gauge-Independent Atomic Orbital (GIAO) | GIAO is the standard for reliable NMR predictions. |

| Functionals | Hybrid and meta-hybrid functionals | M06-2X, B3LYP, PW91PW91, TPSSTPSS. d-nb.infonih.gov |

| Basis Sets | Pople or Dunning style with polarization and diffuse functions | 6-311+G(2d,p), ccp-pVTZ. nih.gov |

| Solvent Effects | Implicit or explicit solvent models | Polarizable Continuum Model (PCM), Integral Equation Formalism PCM (IEFPCM). nih.gov |

| Conformational Averaging | Boltzmann weighting of conformer shifts | Essential for flexible molecules to match experimental values observed in solution. d-nb.info |

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.de It provides a detailed picture of the charge distribution and the delocalization of electron density within the molecule.

An NBO analysis of this compound would provide:

Natural Population Analysis (NPA): This yields the partial charges on each atom, quantifying the polarity of bonds. uni-muenchen.de For instance, it would show a significant positive charge on the carbonyl carbon and a negative charge on the oxygen, reflecting the C=O bond's polarity.

Bonding Analysis: It describes the composition of the bonds in terms of natural atomic hybrids (spⁿ character). wisc.edu This would detail the hybridization of the atoms in the fused ring system.

Donor-Acceptor Interactions: NBO analysis identifies interactions between filled (donor) and empty (acceptor) orbitals, which represent electron delocalization. wisc.edu Key interactions would likely include hyperconjugation from C-H or C-C bonds into the empty π* orbital of the carbonyl group, as well as delocalization between the lone pairs on the oxygen atom and adjacent antibonding orbitals. wisc.edu These delocalization energies quantify the stability gained from such electronic interactions and are key to understanding the molecule's reactivity.

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for static properties, molecular modeling and dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound could be used to explore its conformational landscape in a simulated solvent environment over a period of nanoseconds. nih.gov

Using force fields like AMBER, MD simulations can track the atomic motions, revealing how the five-membered ring puckers and how the methyl groups move. nih.gov Such simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. By simulating the compound in a complex with a protein, one could observe the stability of binding poses and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. smolecule.com For a class of compounds like indanone derivatives, QSAR is a powerful tool for optimizing activity and guiding the design of new, more potent analogues. Derivatives of 2-substituted 1-indanones have been investigated as acetylcholinesterase (AChE) inhibitors, an important target for Alzheimer's disease therapy. nih.gov The compound this compound itself has been classified as an AChE inhibitor. bldpharm.comambeed.com

A 3D-QSAR study on indanone derivatives would typically involve:

Alignment: A set of molecules with known activities are superimposed based on a common structural feature.

Field Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. nih.govresearchgate.net

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to create a regression model linking the field values to the biological activities. nih.gov

The resulting 3D-QSAR models generate contour maps that visualize which regions around the molecule are favorable or unfavorable for activity. For example, a map might indicate that a bulky, electropositive group at a certain position would enhance binding affinity. nih.gov Such insights are invaluable for the rational design of new derivatives of this compound with improved potency. nih.gov

In Silico Prediction of Biological Activities (e.g., Prediction of Activity Spectra for Substances, PASS)

PASS is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. nih.gov The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. nih.govway2drug.com The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). nih.gov

A PASS prediction for this compound would provide a broad spectrum of potential pharmacological effects, mechanisms of action, and even specific toxicities. nih.gov Given that the compound and its derivatives are known to have AChE inhibitory activity, a PASS analysis would be expected to predict this activity with a high Pa value. nih.govbldpharm.com The approach has been successfully used to evaluate natural products and virtually designed compounds, demonstrating an average accuracy of about 95%. nih.govnih.gov

Table 2: Illustrative PASS Prediction Output Format

| Predicted Activity | Pa | Pi |

| Acetylcholinesterase inhibitor | >0.7 | <0.1 |

| Membrane integrity antagonist | >0.5 | <0.2 |

| Antifungal | >0.3 | <0.1 |

| Anti-inflammatory | >0.3 | <0.2 |

Note: This table is a hypothetical representation of potential PASS results based on known activities of similar compounds. Actual Pa (probability to be active) and Pi (probability to be inactive) values would be generated by the PASS software.

Exploration of Nonlinear Optical (NLO) Properties

Computational chemistry and theoretical investigations have become indispensable tools for predicting and understanding the nonlinear optical (NLO) properties of organic molecules. While specific experimental or theoretical studies on the NLO properties of this compound are not extensively available in the current literature, the broader class of indanone derivatives has been the subject of such research. These studies provide a framework for understanding the potential NLO characteristics of the target molecule.

Theoretical explorations into the NLO properties of organic compounds, including indanone derivatives, are predominantly carried out using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These computational methods are employed to calculate key parameters that govern a molecule's NLO response, such as the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively). nih.govfrontiersin.org The magnitude of these hyperpolarizabilities is a direct measure of the NLO activity of a molecule. journaleras.com

For organic molecules to exhibit significant NLO properties, they often possess a molecular structure that facilitates intramolecular charge transfer (ICT). nih.gov This is typically achieved through the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In the case of indanone derivatives, the indanone core can act as an electron-accepting moiety, and the introduction of various substituent groups can modulate the NLO response. researchgate.net

Research on related indanone compounds has demonstrated that modifications to the chemical structure, such as the introduction of different substituents, can significantly impact the NLO properties. researchgate.netnih.gov For instance, studies on other organic molecules have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and enhanced NLO response. nih.gov

Detailed Research Findings:

Computational studies on various indanone derivatives have utilized specific functionals within DFT, such as B3LYP and CAM-B3LYP, with various basis sets like 6-311+G(d,p), to optimize the molecular geometry and calculate NLO parameters. researchgate.netnih.gov The selection of the functional and basis set is crucial for obtaining accurate predictions. nih.gov

A common approach involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are calculated to understand the charge transfer characteristics and the electronic excitation properties of the molecule. nih.gov

Calculation of NLO Properties: The dipole moment, polarizability, and hyperpolarizabilities are then computed to quantify the NLO response. frontiersin.org

While no specific data tables for this compound are available, the following table illustrates the type of data generated in computational NLO studies of representative organic molecules, which could be hypothetically extended to the indanone class.

Table 1: Representative Calculated NLO Properties of a Hypothetical Indanone Derivative (Note: These values are for illustrative purposes and are not actual calculated values for this compound)

| Parameter | Computational Method | Calculated Value |

| Dipole Moment (μ) | B3LYP/6-311+G(d,p) | 3.5 D |

| Mean Polarizability (α) | B3LYP/6-311+G(d,p) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | B3LYP/6-311+G(d,p) | 15 x 10⁻³⁰ esu |

| HOMO Energy | B3LYP/6-311+G(d,p) | -6.2 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311+G(d,p) | 4.4 eV |

The findings from studies on analogous compounds suggest that indanone derivatives can be promising candidates for NLO materials. researchgate.netnih.gov The presence of the carbonyl group and the aromatic ring in the indanone structure provides a basis for engineering molecules with significant NLO responses through appropriate chemical modifications. Future computational and experimental work is necessary to specifically elucidate the NLO properties of this compound and to explore its potential in optical applications.

Biological Activity and Pharmacological Research

Assessment of Broad-Spectrum Biological Effects

Derivatives of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one have demonstrated potential as antimicrobial agents with activity against a variety of bacterial and fungal strains. The proposed mechanism for this antimicrobial action involves the disruption of the microbial cell membrane and the inhibition of enzymes that are essential for the microbe's survival. While specific data on the antimicrobial spectrum of this compound is limited in the reviewed literature, the activity of its derivatives underscores a promising area for further investigation. The core indanone structure is a key contributor to this potential biological activity.

The arylidene indanone scaffold, a class to which derivatives of this compound belong, has been a source of lead molecules in the search for chemotherapeutic agents. researchgate.net A notable derivative, (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), has been specifically studied for its effects on Jurkat cells, a cell line model for T-cell leukemia. researchgate.netmdpi.com

Research findings indicate that MLT-401 possesses significant antiproliferative activity against Jurkat cells. researchgate.net Studies have shown that treatment with this compound can induce changes in the cell cycle and damage the mitochondrial membrane in this cancer cell line. researchgate.net This suggests that the indanone structure could be a valuable framework for developing new anticancer agents. researchgate.net While these results are for a related derivative, they highlight the potential of this chemical class in cancer research.

Table 1: Antiproliferative Activity of an Indanone Derivative

| Compound | Cell Line | Observed Effect | Source |

|---|---|---|---|

| (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) | Jurkat cells | Possesses significant antiproliferative activity; scavenges free radicals released through mitochondrial membrane damage. | researchgate.net |

The anti-inflammatory potential of this compound has been considered in the context of its chemical structure. Research on related compounds provides insight into its likely activity. For instance, a derivative, (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one, demonstrates potent anti-inflammatory effects in macrophage models. This activity is largely attributed to the electron-donating hydroxyl and methoxy (B1213986) groups on its structure.

In contrast, this compound lacks these specific polar functional groups. The absence of these substituents is thought to reduce its binding affinity to molecular targets involved in the inflammatory response, suggesting it would likely possess a less potent anti-inflammatory effect compared to its more substituted counterparts. The inflammatory response is a complex biological process involving various molecular mediators, and the efficacy of a compound is often linked to its ability to interact with key pathways, such as those involving cytokines and nitric oxide. tsijournals.commdpi.com

The ability to scavenge free radicals is a key characteristic of antioxidant compounds. Research into derivatives of this compound has shown promising results in this area. Specifically, the arylidene indanone derivative (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) has been shown to effectively scavenge free radicals that are released as a result of mitochondrial membrane damage in Jurkat cell models. researchgate.net This activity is significant as oxidative stress from free radicals is implicated in various disease processes, including cancer. mdpi.com The antioxidant capacity of such compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com

Molecular Mechanism of Action Elucidation

The biological effects of this compound are rooted in its interactions with specific molecular targets within the body, such as cellular receptors and enzymes. A significant finding is the classification of this compound as an Acetylcholinesterase (AChE) inhibitor. bldpharm.comambeed.com AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound can modulate neurotransmission, a mechanism central to various pharmacological applications.

The interaction between a small molecule (ligand) like this compound and its protein target is a highly specific process. nih.govresearchgate.net The compound's three-dimensional structure and chemical properties determine its ability to fit into the binding site of a receptor or enzyme, thereby initiating or inhibiting a biological response. mdpi.com In the context of its antimicrobial activity, the mechanism is believed to involve binding to and inhibiting essential microbial enzymes, as well as physically disrupting the cell membrane.

Table 2: Identified Molecular Target for this compound

| Compound Name | Target Enzyme | Implied Mechanism | Source |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Inhibition of the enzyme, likely affecting neurotransmission. | bldpharm.comambeed.com |

Modulation of Cellular Signaling Pathways

Research into the specific effects of this compound on cellular signaling pathways is still emerging. However, studies on related indanone derivatives provide insights into the potential mechanisms of this class of compounds. For instance, certain indanone derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Compounds derived from the indanone structure have demonstrated significant inhibition of IL-6. nih.gov

Furthermore, a gallic acid-based indanone derivative has been observed to suppress key signaling molecules involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 1 (VEGF-R1), Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), and Hypoxia-Inducible Factor-alpha (HIF-α) in human breast cancer (MCF-7) cells. This same derivative was also found to induce apoptosis and inhibit the G2/M phase of the cell cycle. In the context of neuroinflammation, novel 2,3-dihydro-1H-inden-1-one derivatives have been developed that show potent anti-neuroinflammatory effects, suggesting another avenue of cellular pathway modulation.

Impact on Cellular Membrane Integrity and Metabolic Enzymes (e.g., ATPase activity)

The direct impact of this compound on the integrity of mammalian cellular membranes and the activity of metabolic enzymes like ATPase has not been extensively detailed in publicly available research. However, the broader class of indanone derivatives has been noted for antimicrobial properties, which are attributed in part to the disruption of microbial cell membranes and the inhibition of essential enzymes.

A structurally similar compound, 5,7-Dimethyl-2,3-dihydro-1H-inden-1-one, has been shown to inhibit carboxamides and lipophilic substituents within the cell membrane. biosynth.com This compound also acts as an inhibitor of purine (B94841) nucleoside phosphorylase, an enzyme crucial for the synthesis of purines. biosynth.com While these findings pertain to a related molecule, they suggest that the indanone scaffold has the potential to interact with and modulate the function of cellular membranes and key metabolic enzymes. Specific studies on this compound are required to confirm these activities.

In Vitro and In Vivo Pharmacological Studies

The indanone scaffold is a core component of several compounds investigated for neuroprotective and neuromodulatory effects. A significant area of this research is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Several commercial chemical suppliers list this compound as an acetylcholinesterase inhibitor.

A recent study focused on the design and synthesis of novel 2,3-dihydro-1H-inden-1-one derivatives as dual inhibitors of phosphodiesterase 4 (PDE4) and AChE for the treatment of Alzheimer's disease. biosynth.com One of the lead compounds from this study demonstrated significant inhibitory activity against AChE with an IC50 value of 0.28 μM and a comparable neuroprotective effect to the established drug donepezil. biosynth.com These findings highlight the potential of the 2,3-dihydro-1H-inden-1-one framework, including this compound, as a platform for developing agents with neuroprotective properties.

The potential for this compound to exhibit antidepressant-like activities is suggested by research on structurally related compounds that interact with the serotonergic system. For example, a series of 7-prenyloxy-2,3-dihydroflavanone derivatives were synthesized and showed antidepressant-like activity by significantly increasing the concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the hippocampus, hypothalamus, and cortex of mice. nih.gov

Furthermore, the indene (B144670) framework, which is closely related to the indanone structure, has been used to develop ligands targeting the serotonin 5-HT6 receptor. nih.gov Antagonism of the 5-HT6 receptor is being investigated as a therapeutic strategy for cognitive deficits and may also have implications for mood disorders. nih.gov Additionally, research on 1-phenyl-3-(4-piperidinyl)-1H-indoles with substitutions at the 2- and 6-positions has yielded compounds with high potency and selectivity as 5-HT2 receptor antagonists. nih.gov While direct evidence for this compound is lacking, the activities of these related compounds suggest that the indanone scaffold is a promising area for the exploration of novel antidepressant and serotonergic agents.

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potential for development as an anticancer agent. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Cancer | 12.41 |

| HCT116 | Colon Cancer | 9.71 |

| MCF7 | Breast Cancer | 10.15 |

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in the available literature. However, studies on other indanone derivatives can provide some general insights into the potential pharmacokinetic properties of this class of compounds.

A study on a gallic acid-based indanone derivative investigated its pharmacokinetic profile in rabbits following intravenous administration. The study determined its rate of absorption, half-life, and volume of distribution, noting high plasma and blood clearance. In another study, a series of aurone (B1235358) and indanone derivatives underwent predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis, which indicated that most of the synthesized compounds had favorable pharmacokinetic and safety profiles. biosynth.com These studies suggest that the indanone scaffold can be a basis for compounds with viable drug-like properties, though empirical pharmacokinetic studies on this compound are necessary to determine its specific profile.

Structure-Activity Relationship (SAR) and Drug Design

The indanone scaffold, a core component of this compound, is a recurring motif in molecules of significant biological interest. rsc.org Researchers have extensively studied this chemical framework to understand how its structure relates to its biological activity, a field known as Structure-Activity Relationship (SAR). These insights are crucial for the rational design of new therapeutic agents. researchgate.netnih.gov Indanone and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. beilstein-journals.orgrjptonline.org

Influence of Indanone Scaffold Substituents on Bioactivity

The type and position of chemical groups (substituents) attached to the indanone ring system play a critical role in determining the biological activity and potency of the resulting derivatives. SAR studies reveal that even minor modifications can lead to significant changes in pharmacological effects.

Research into indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in cognitive dysfunction, demonstrates the profound impact of substituents. A study involving the design and synthesis of eleven novel indanone derivatives found that specific substitutions were key to achieving noteworthy inhibition. nih.gov The compounds were designed to interact with the active site of the AChE enzyme. Molecular docking studies predicted that the derivatives could bind effectively to the amino acids within this active site. nih.gov The inhibitory activity, measured by the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), varied significantly across the synthesized compounds, highlighting the influence of the different chemical groups attached to the core structure. nih.gov

Data derived from a study on novel indanone derivatives as acetylcholinesterase inhibitors. nih.gov

In the context of antimicrobial activity, substitutions on an indanone acetic acid structure have been shown to modulate efficacy against various microbes. A study developing derivatives through condensation with substituted anilines found that a para-fluoro substituent on the phenyl ring resulted in the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org Conversely, an ortho-methoxy substituted derivative showed the best antifungal activity. rjptonline.org This demonstrates that the electronic properties and position of the substituent are crucial determinants of the specific antimicrobial profile.

Stereochemical Effects on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology. Since biological systems like enzymes and receptors are themselves chiral, they can interact differently with different enantiomers (non-superimposable mirror images) of the same compound. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to undesirable effects. nih.gov

For the indanone scaffold, stereochemistry significantly influences its biological interactions. The reduction of the ketone in this compound can lead to the formation of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol. The specific spatial arrangement defined by the (1S,2S) configuration is known to influence its reactivity and interactions with biological targets. smolecule.com

The synthesis of a single, desired enantiomer is a key goal in medicinal chemistry. Methods like the Corey–Bakshi–Shibata (CBS) reduction are employed to achieve this. Using a chiral oxazaborolidine catalyst, this method can asymmetrically reduce a ketone to a specific alcohol enantiomer with high purity. rsc.orgsmolecule.com For instance, the (S)-CBS catalyst can convert this compound into the (1S,2S)-alcohol with 94% enantiomeric excess, ensuring that the resulting product has a specific three-dimensional structure for pharmacological evaluation. smolecule.com

Rational Design of Bioactive Analogues and Prodrugs

Rational drug design is a strategy that leverages the understanding of SAR and biological targets to create new molecules with specific, desired pharmacological actions. nih.gov This approach aims to move beyond trial-and-error screening by designing compounds that are complementary in shape and chemical properties to their intended molecular target. nih.gov

The indanone scaffold serves as a valuable starting point for the rational design of new therapeutic agents. For example, based on the need for new treatments for cognitive dysfunction, researchers have rationally designed and synthesized novel indanone derivatives to act as acetylcholinesterase inhibitors. nih.gov This process involves:

Identifying a Target: Recognizing acetylcholinesterase as a key enzyme in cognitive processes. nih.gov

Designing a Scaffold: Using the indanone structure as a core that can fit into the enzyme's active site. nih.gov

Synthesizing Analogues: Creating a series of related compounds (analogues) with different substituents to optimize binding and inhibitory activity. nih.gov

Evaluating Bioactivity: Testing the synthesized compounds to determine their potency and establish a clear SAR. nih.gov

This targeted approach has also been used to develop multi-functional drugs for conditions like Alzheimer's disease, where derivatives of 1-indanone (B140024) were created to inhibit not only cholinesterases but also the self-assembly of amyloid-beta peptides. beilstein-journals.org The design of prodrugs, which are inactive compounds converted into active drugs within the body, represents another advanced strategy, although specific examples based on this compound are not detailed in the provided sources.

Applications in Advanced Materials and Specialty Chemicals

Utility as a Building Block in Polymer and Resin Synthesis

2,6-dimethyl-2,3-dihydro-1H-inden-1-one serves as a valuable monomer and building block in the synthesis of specialty polymers and resins. The reactivity of its ketone group and the potential for functionalization on its aromatic ring allow for its incorporation into polymer chains, imparting unique thermal and mechanical properties to the resulting materials.

The synthesis of this compound is often carefully controlled to prevent unintended polymerization side reactions, highlighting its reactivity and suitability for controlled polymerization processes. While detailed specifics of all resulting polymers are proprietary or lie within niche research, the fundamental reactions involve leveraging the indanone structure to create complex, multi-unit chains. The indanone moiety can be modified, for example, through reduction of the ketone to an alcohol, which can then be used in the production of polyesters or polyethers. The stability of the dimethyl-substituted indene (B144670) core can enhance the rigidity and thermal stability of the final polymer or resin.

Role in the Production of Fine Chemicals (e.g., Fragrances, Flavors)

The indanone framework is a well-established structural motif in the fragrance industry. While this compound is not typically used as a fragrance component in its own right, it serves as a crucial intermediate for creating proprietary indanone derivatives with desirable olfactory properties. google.comgoogle.com The value of the indanone skeleton lies in its compact, rigid structure which can be elaborated to produce a range of scents, particularly woody, ambery, and spicy notes. googleapis.com

Patents for the fragrance industry frequently describe the synthesis of novel indane and indanone derivatives for use in perfumes, colognes, and other scented products. google.comgoogle.com For instance, derivatives of the closely related 3,3-dimethyl indanone are noted for exhibiting woody and saffron-like aromas. googleapis.com The synthesis of these fragrant molecules often involves multi-step reactions starting from a basic indanone structure like this compound. These reactions can include alkylations, aldol (B89426) condensations, and other modifications to the core structure to fine-tune the final scent profile.

Significance as an Intermediate in Pharmaceutical Synthesis (e.g., Triazinyl Indene Amine)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex agrochemicals and, by extension, demonstrates its utility in building blocks relevant to pharmaceutical-type structures. google.com Specifically, it is an essential raw material for producing a class of compounds known as triazinyl indene amines. google.com

A prominent example is the synthesis of the herbicide Indachlor, chemically named N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine. google.com The synthesis pathway involves the conversion of this compound to the corresponding amine, (1R, 2S)-2,6-dimethyl-1-aminoindan, which is a key chiral intermediate. patsnap.com This amine is then reacted with a substituted triazine molecule to form the final active ingredient. google.com

The general reaction to form such compounds involves the reaction of ketones with 2-amino google.combiosynth.comtriazines. nih.gov This transformation highlights the utility of the ketone functional group on the indanone for constructing complex nitrogen-containing heterocyclic compounds, which are a common feature in many biologically active molecules.

Interactive Data Tables

Synthesis of this compound

This table outlines the reaction parameters from a patented, environmentally friendly two-step synthesis method starting from m-methylbenzoyl chloride and propylene. google.com

| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield | Purity |

| 1. Acylation | m-methylbenzoyl chloride, Propylene | Aluminum trichloride (B1173362) | 1,2-dichloroethane (B1671644) | 0°C | 6 h | - | - |

| 2. Alkylation | Intermediate from Step 1 | Aluminum trichloride | (Solvent evaporated) | 80°C | 4 h | >80% | >98% |

Physical and Chemical Properties

This table provides key physical and chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Liquid or Solid or Semi-solid | - |

| Boiling Point | 277 °C at 1013.3 hPa | echemi.com |

| Melting Point | 8.5 °C at 1013.3 hPa | echemi.com |

| Flash Point | 128 °C at 1013 hPa | echemi.com |

| Water Solubility | 760 mg/L at 20 °C | echemi.com |

| log Pow | 2.76 at 40 °C | echemi.com |

| CAS Number | 66309-83-9 |

Green Chemistry Principles and Sustainable Synthesis

Strategies for Waste Minimization and By-product Valorization

A significant advancement in the sustainable synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one is a patented two-step method starting from m-methylbenzoyl chloride and propylene. google.com This process is designed to minimize waste generation and includes a notable strategy for by-product valorization.

One of the key environmental benefits of this patented route is the treatment of its aluminum-containing wastewater. google.com Instead of being discarded as industrial effluent, this wastewater is repurposed for the production of flocculants. google.com Flocculants are chemical agents used in water treatment to promote the aggregation of fine particles into larger flocs, which can then be more easily removed from the water. nih.govtanaflocaustralia.comnih.gov This valorization of a waste stream into a valuable industrial product exemplifies a core principle of green chemistry, turning a potential pollutant into a resource and contributing to a circular economy. The process not only mitigates the environmental impact of the synthesis but also adds economic value. google.com

The synthesis itself is designed for high efficiency, with total yields reported to be over 80% and product purity exceeding 98%, which inherently minimizes the generation of waste and side products.